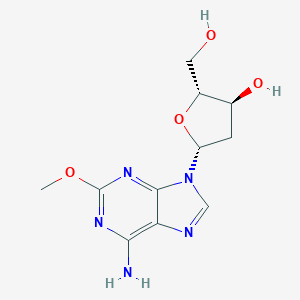

2'-Deoxy-2-methoxyadenosine

Übersicht

Beschreibung

2-Methoxy-2’-deoxyadenosine is an impurity in the synthesis of Cladribine, a substituted purine nucleoside with antileukemic activity.

Wirkmechanismus

Target of Action

The primary target of 2’-Deoxy-2-methoxyadenosine is the enzyme adenosine deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It is active both inside the cell and on the cell surface, where it interacts with membrane proteins such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Mode of Action

2’-Deoxy-2-methoxyadenosine interacts with its target, ADA, by acting as a substrate for the enzyme . The compound’s interaction with ADA leads to the conversion of 2’-Deoxy-2-methoxyadenosine to 2’-Deoxy-2-methoxyinosine . This conversion is a crucial step in the termination of adenosine signaling .

Biochemical Pathways

The action of 2’-Deoxy-2-methoxyadenosine primarily affects the purine metabolism pathway . By acting as a substrate for ADA, it influences the conversion of adenosine to inosine, a critical step in purine metabolism . This interaction can have downstream effects on various cellular processes, including DNA synthesis and energy production.

Pharmacokinetics

It is known that the compound has thermal stability in phosphate buffer solutions and low reactivity with nucleophiles such as ammonia or methylamine .

Result of Action

The molecular and cellular effects of 2’-Deoxy-2-methoxyadenosine’s action are primarily related to its role in purine metabolism . By acting as a substrate for ADA, it can influence various cellular processes, including DNA synthesis and energy production .

Action Environment

The action, efficacy, and stability of 2’-Deoxy-2-methoxyadenosine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability . Additionally, the presence of other molecules, such as nucleophiles, can influence the compound’s reactivity .

Biochemische Analyse

Biochemical Properties

Adenosine, 2’-deoxy-2-methoxy- is involved in purine metabolism, a critical biochemical pathway. It is processed by the enzyme adenosine deaminase (ADA), which irreversibly converts adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . This conversion is a key step in purine metabolism, affecting the interactions of the compound with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of Adenosine, 2’-deoxy-2-methoxy- on cells are primarily mediated through its interactions with adenosine receptors on the cell surface . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Adenosine, 2’-deoxy-2-methoxy- involves its conversion to inosine or 2’-deoxyinosine by ADA . This conversion can influence the binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Adenosine, 2’-deoxy-2-methoxy- is involved in the purine metabolism pathway It interacts with enzymes such as ADA and potentially others

Transport and Distribution

The transport and distribution of Adenosine, 2’-deoxy-2-methoxy- within cells and tissues are likely mediated by nucleoside transporters

Biologische Aktivität

2'-Deoxy-2-methoxyadenosine (2'-dMeA) is an adenosine analog that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 281.27 g/mol

- CAS Number: 24757-70-8

2'-dMeA functions primarily as a smooth muscle vasodilator and has been shown to inhibit cancer cell proliferation through various mechanisms. The compound acts on adenosine receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis. Its structural modifications enhance stability against nucleases, which is crucial for its efficacy in therapeutic applications .

Cytotoxicity

The cytotoxic effects of 2'-dMeA have been evaluated in various cancer cell lines. The compound exhibits significant cytotoxicity, which can be attributed to its ability to induce apoptosis and inhibit cell cycle progression. In vitro studies have demonstrated that 2'-dMeA can effectively reduce cell viability in several cancer types, including leukemia and solid tumors.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 12 | Cell cycle arrest at G1 phase |

| Jurkat (T-cell) | 10 | Activation of caspases |

Antiviral Activity

Recent studies have indicated that 2'-dMeA exhibits antiviral properties against several viral pathogens. Its mechanism involves the inhibition of viral RNA synthesis, making it a candidate for further development as an antiviral agent.

Case Study: Antiviral Efficacy Against Influenza Virus

In a controlled study, 2'-dMeA was tested against the influenza virus. The results showed a significant reduction in viral load in treated cells compared to controls, suggesting potential utility in treating influenza infections .

Therapeutic Applications

The therapeutic potential of 2'-dMeA extends beyond oncology and virology. Its role as an adenosine analog makes it a candidate for various applications:

- Cancer Therapy: Due to its cytotoxic properties, it may be used as a chemotherapeutic agent.

- Viral Infections: Its antiviral activity positions it as a potential treatment for viral diseases.

- Cardiovascular Diseases: As a vasodilator, it could help manage conditions related to vascular dysfunction.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Oligonucleotides : 2'-Deoxy-2-methoxyadenosine serves as a crucial building block in the synthesis of oligonucleotides and other nucleic acid analogs. Its incorporation into synthetic pathways can lead to the development of novel nucleic acid structures with enhanced properties.

- Thermostability Studies : Research has shown that modifications like the methoxy substitution can enhance the thermostability of nucleic acid duplexes, which is significant for applications in molecular biology and genetic engineering .

Biology

- DNA and RNA Studies : The compound is employed in studies investigating DNA and RNA methylation processes, which are essential for understanding gene expression and regulation. Its ability to form Watson-Crick base pairs with thymine residues allows for insights into genetic mutations and stability.

- Functionalized DNA Manipulation : The incorporation of this compound into DNA sequences has been studied for its effects on cleavage by restriction enzymes, demonstrating its utility in protecting certain sequences from enzymatic degradation .

Medicine

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity against viruses such as HIV and hepatitis C virus. The mechanism behind this activity is not fully understood but may involve inhibition of viral replication or modulation of host immune responses.

- Cancer Research : There is ongoing research into the potential use of this compound in cancer therapies. Its role as a substrate for adenosine deaminase suggests it might influence purine metabolism pathways relevant to cancer cell proliferation .

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of this compound against HIV. The results indicated that this compound could inhibit viral replication in vitro, suggesting its potential as a therapeutic agent for treating viral infections. Further research is needed to elucidate its mechanism of action and evaluate its efficacy in vivo.

Case Study 2: DNA Stability

In a series of experiments examining DNA stability, researchers incorporated this compound into synthetic oligonucleotides. The modified sequences exhibited increased thermal stability compared to their unmodified counterparts, highlighting the potential for this compound to enhance the durability of nucleic acid-based therapies.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Oligonucleotide synthesis | Serves as a building block; enhances thermostability |

| Biology | DNA/RNA methylation studies | Affects gene expression; protects DNA from cleavage |

| Medicine | Antiviral research | Exhibits potential against HIV; requires further study |

| Cancer therapy | Influences purine metabolism; potential therapeutic applications |

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRICISHTIAZJG-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437626 | |

| Record name | 2'-Deoxy-2-methoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24757-70-8 | |

| Record name | 2-Methoxy-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024757708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2-methoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM4X9P3JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2'-Deoxy-2-methoxyadenosine incorporated into oligonucleotides, and what is the significance of this modification?

A1: The research article describes the synthesis of a phosphoramidite building block from this compound (referred to as 2'-deoxyspongosine in the study) []. This building block, specifically the 2-cyanoethyl phosphoramidite derivative (compound 14 in the paper), enables the incorporation of this compound into oligonucleotides during solid-phase synthesis []. This modification is significant because it allows researchers to investigate the impact of this compound on oligonucleotide properties, such as thermal stability and base pairing preferences (Watson-Crick vs. Hoogsteen) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.